molecular formula C34H24N6Na4O16S4 B523429 Chicago Sky Blue 6B CAS No. 2610-05-1

Chicago Sky Blue 6B

Cat. No. B523429
CAS RN: 2610-05-1
M. Wt: 992.8 g/mol
InChI Key: BPHHNXJPFPEJOF-GPTZEZBUSA-J
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Description

Chicago Sky Blue 6B (CSB) is a large organic acid that is structurally related to glutamate . It is a potent and efficient competitive inhibitor of vesicular glutamate uptake .


Chemical Reactions Analysis

This compound is known to inhibit both de novo and seeded aggregation of α-synuclein in a cell-free system with purified proteins as well as in cell models . It is also known to suppress RANKL-induced osteoclast and bone resorption in vitro via the inhibition of NF-κB signaling activation and promoting proteasome-mediated degradation of MIF .

Scientific Research Applications

Nonlinear Optical Properties

Chicago Sky Blue 6B (CSB 6B) demonstrates significant nonlinear optical properties. In a study by Hassan (2008), CSB 6B doped in polyvinyl alcohol film was investigated for its nonlinear optical (NLO) and optical limiting properties using a continuous wave laser. The results showed nonlinear saturated absorption and strong self-defocusing effects, indicating its potential for optical limiting applications (Hassan, 2008).

Degradation by Laccase

The degradation of CSB 6B by a purified laccase from Pycnoporus cinnabarinus was examined by Schliephake et al. (2000). They found that laccase initiated the destruction of the chromophore of CSB 6B, leading to significantly reduced absorption intensities and formation of less intense intermediates (Schliephake et al., 2000).

Spectroscopic Studies in Solution and on Surfaces

Abbott et al. (2004) studied CSB 6B in various solutions and on surfaces like cellophane and cotton. Their research indicated that CSB 6B's spectral properties are significantly affected by its interaction with the environment, such as hydrogen bonding and adsorption onto cellulose surfaces (Abbott et al., 2004).

Photoisomerization Enhancement

Nakajo et al. (2018) explored the enhancement of photoisomerization of CSB 6B using long-range surface plasmon resonance. They found significant changes in transmission light properties due to photoisomerization, indicating its potential in optical applications (Nakajo et al., 2018).

Structural Perfection in KDP Crystals

Xiao (2010) investigated the optical properties and structural perfection of KDP crystals doped with CSB 6B. The study revealed that CSB 6B incorporation affected the transmittance and structural perfection of KDP crystals, suggesting its use in modifying optical properties of such materials (Xiao, 2010).

Molecular Self-Assembly

Islam et al. (2011) described the self-assembly of CSB 6B films on solid substrates. Their research showed successful incorporation of CSB 6B molecules into Layer-by-Layer films, indicating its potential in nanostructured materials (Islam et al., 2011).

Photocatalytic Degradation

Mohammed and McKenzie (2005) examined the photocatalytic degradation of CSB 6B using titanium dioxide thin films. Their results indicated the potential of this method for complete mineralization of the dye, with implications for environmental remediation (Mohammed & McKenzie, 2005).

Mechanism of Action

Target of Action

Chicago Sky Blue 6B (CSB) is a potent inhibitor of L-glutamate uptake into synaptic vesicles . It also allosterically inhibits the macrophage migration inhibitory factor (MIF), which has proinflammatory activity . Furthermore, CSB has been found to interact with α-synuclein, a neuronal protein encoded by the SNCA gene .

Mode of Action

CSB inhibits the fibrillation of α-synuclein in a concentration-dependent manner through direct binding to the N-terminus of α-synuclein . It also inhibits CaMKII signaling, which improves cardiomyocyte contractility, and inhibits neutrophil and macrophage activation, which attenuates the acute inflammatory response .

Biochemical Pathways

The inhibition of L-glutamate uptake into synaptic vesicles by CSB affects glutamatergic neurotransmission . The allosteric inhibition of MIF can modulate the inflammatory response . By inhibiting the fibrillation of α-synuclein, CSB can potentially affect the pathological progression of Parkinson’s disease and other synucleinopathies . The inhibition of CaMKII signaling and the acute inflammatory response can affect the repair processes in the heart following myocardial infarction .

Pharmacokinetics

It is known that csb is a large organic acid, structurally related to glutamate , which may influence its absorption and distribution

Result of Action

CSB has been shown to reduce scar size and improve heart function in mice following induced myocardial infarction . It also inhibits α-synuclein aggregation and cell-to-cell propagation in both in vitro and in vivo models of synucleinopathy . Notably, CSB alleviated behavioral deficits and neuropathological features, such as phospho-α-synuclein and astrogliosis, in A53T α-synuclein transgenic mice .

Action Environment

It is worth noting that the effects of csb have been studied in various in vitro and in vivo models , suggesting that its action can be influenced by the biological environment

Safety and Hazards

Chicago Sky Blue 6B may cause cancer and is suspected of damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O16S4.4Na/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHHNXJPFPEJOF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N6Na4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1025190
Record name C.I. Direct Blue 1
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Molecular Weight

992.8 g/mol
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Physical Description

Direct blue 1 appears as bright greenish-blue solid or dark blue powder. (NTP, 1992), Blue solid; [HSDB] Bright greenish-blue or dark blue solid; [CAMEO] Blue powder; [MSDSonline]
Record name DIRECT BLUE 1
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Solubility

1 to 5 mg/mL at 73 °F (NTP, 1992), Solubility in water = 40 mg/ml, in methyl Cellosolve (monomethyl ether of ethylene glycol) = 10 mg/ml, and in ethanol = 0.6 mg/ml.
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Color/Form

Blue powder

CAS RN

2610-05-1
Record name DIRECT BLUE 1
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Record name 1,3-Naphthalenedisulfonic acid, 6,6'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-amino-5-hydroxy-, sodium salt (1:4)
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Record name Tetrasodium 6,6'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonate]
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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